Cas no 941203-68-5 (1-(4-chlorophenyl)-3-2-(dimethylamino)-2-(furan-2-yl)ethylurea)

1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-(furan-2-yl)ethyl]urea is a synthetic urea derivative with a unique structural framework incorporating a chlorophenyl group, a dimethylamino moiety, and a furan ring. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical research due to its versatile reactivity and functional group diversity. The presence of the dimethylamino group enhances solubility and bioavailability, while the furan ring contributes to its potential as a scaffold for further derivatization. The chlorophenyl moiety may impart stability and influence binding interactions in biological systems. Its well-defined structure makes it suitable for applications in medicinal chemistry, particularly in the development of targeted small-molecule therapeutics or enzyme inhibitors.
1-(4-chlorophenyl)-3-2-(dimethylamino)-2-(furan-2-yl)ethylurea structure
941203-68-5 structure
Product Name:1-(4-chlorophenyl)-3-2-(dimethylamino)-2-(furan-2-yl)ethylurea
CAS No:941203-68-5
MF:C15H18ClN3O2
MW:307.7753
CID:5460105
Update Time:2025-06-08

1-(4-chlorophenyl)-3-2-(dimethylamino)-2-(furan-2-yl)ethylurea Chemical and Physical Properties

Names and Identifiers

    • 1-(4-chlorophenyl)-3-[2-(dimethylamino)-2-(furan-2-yl)ethyl]urea
    • 1-(4-chlorophenyl)-3-(2-(dimethylamino)-2-(furan-2-yl)ethyl)urea
    • UPCMLD0ENAT5887994:001
    • Z44582928
    • 1-(4-chlorophenyl)-3-2-(dimethylamino)-2-(furan-2-yl)ethylurea
    • Inchi: 1S/C15H18ClN3O2/c1-19(2)13(14-4-3-9-21-14)10-17-15(20)18-12-7-5-11(16)6-8-12/h3-9,13H,10H2,1-2H3,(H2,17,18,20)
    • InChI Key: AQNVSMVLRVYLQY-UHFFFAOYSA-N
    • SMILES: ClC1C([H])=C([H])C(=C([H])C=1[H])N([H])C(N([H])C([H])([H])C([H])(C1=C([H])C([H])=C([H])O1)N(C([H])([H])[H])C([H])([H])[H])=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 333
  • XLogP3: 2.2
  • Topological Polar Surface Area: 57.5

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Additional information on 1-(4-chlorophenyl)-3-2-(dimethylamino)-2-(furan-2-yl)ethylurea

Introduction to 1-(4-chlorophenyl)-3-2-(dimethylamino)-2-(furan-2-yl)ethylurea (CAS No. 941203-68-5)

1-(4-chlorophenyl)-3-2-(dimethylamino)-2-(furan-2-yl)ethylurea, identified by its CAS number 941203-68-5, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, characterized by its complex aromatic and heterocyclic structure, has garnered attention due to its potential applications in drug discovery and development. The presence of multiple functional groups, including a chlorophenyl ring, a dimethylamino side chain, and a furan moiety, contributes to its unique chemical properties and reactivity, making it a valuable candidate for further investigation.

The compound's structure is composed of several key components that contribute to its pharmacological profile. The 4-chlorophenyl group introduces a electron-withdrawing effect, which can influence the molecule's solubility and binding affinity to biological targets. Additionally, the dimethylamino group acts as a basic nitrogen atom, potentially enhancing the compound's ability to interact with acidic or positively charged residues in proteins. The furan-2-yl ethylurea moiety adds another layer of complexity, providing a versatile scaffold for further chemical modifications and functionalization.

In recent years, there has been growing interest in the development of novel therapeutic agents that leverage the unique properties of heterocyclic compounds. The furan ring in 1-(4-chlorophenyl)-3-2-(dimethylamino)-2-(furan-2-yl)ethylurea has been particularly studied for its role in modulating biological pathways. Research has shown that furan derivatives can exhibit significant activity against various diseases, including cancer and infectious disorders. The ability of these compounds to interact with biological targets at multiple levels makes them promising candidates for further exploration.

The synthesis of 1-(4-chlorophenyl)-3-2-(dimethylamino)-2-(furan-2-yl)ethylurea involves a series of carefully orchestrated chemical reactions. The process typically begins with the preparation of the furan derivative, followed by the introduction of the dimethylamino group and the chlorophenyl moiety. Each step must be meticulously controlled to ensure high yield and purity. Advances in synthetic methodologies have enabled chemists to produce complex molecules like this one with greater efficiency and precision, opening up new possibilities for drug development.

The pharmacological properties of 1-(4-chlorophenyl)-3-2-(dimethylamino)-2-(furan-2-yl)ethylurea have been extensively studied in vitro and in vivo. Initial studies have revealed potential activity against several targets of interest, including enzymes and receptors involved in disease pathways. For instance, the compound has shown promise in inhibiting certain kinases that are overexpressed in cancer cells. Additionally, its interaction with other biological targets may lead to novel therapeutic applications in areas such as inflammation and neurodegenerative diseases.

The development of new drugs is often a lengthy and complex process, requiring extensive testing to ensure safety and efficacy. However, compounds like 1-(4-chlorophenyl)-3-2-(dimethylamino)-2-(furan-2-yl)ethylurea offer hope for accelerating this process through innovative approaches. Computational modeling and high-throughput screening techniques have become invaluable tools in identifying promising candidates for further development. These methods allow researchers to predict the behavior of molecules like this one before they are synthesized, saving time and resources.

The future prospects for 1-(4-chlorophenyl)-3-2-(dimethylamino)-2-(furan-2-yl)ethylurea are bright, with ongoing research aimed at optimizing its pharmacological properties and exploring new therapeutic applications. Collaborative efforts between chemists, biologists, and clinicians are essential for translating laboratory discoveries into clinical reality. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing effective treatments.

In conclusion, 1-(4-chlorophenyl)-3-2-(dimethylamino)-2-(furan-2-yl)ethylurea (CAS No. 941203-68-5) is a compound with significant potential in pharmaceutical research. Its unique structure and diverse functional groups make it a valuable tool for drug discovery and development. With continued investigation and innovation, this molecule may contribute to the advancement of therapies for various diseases.

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